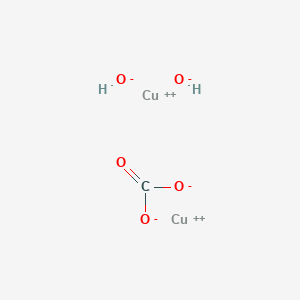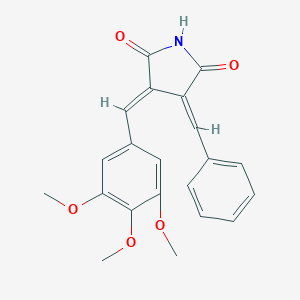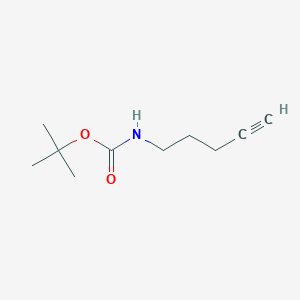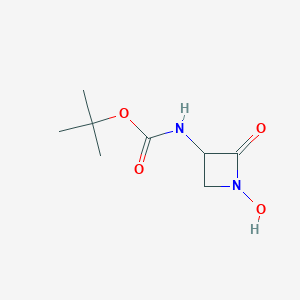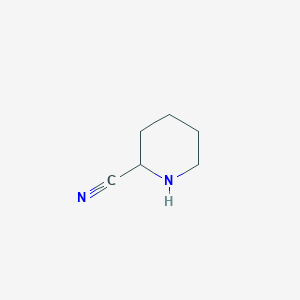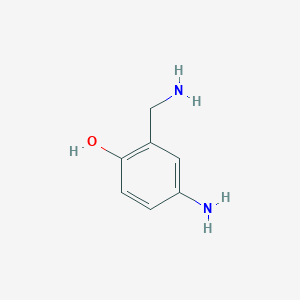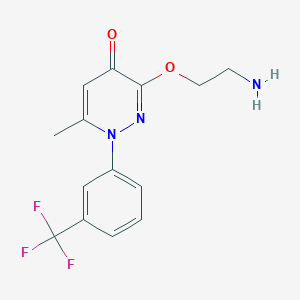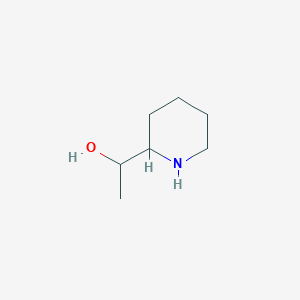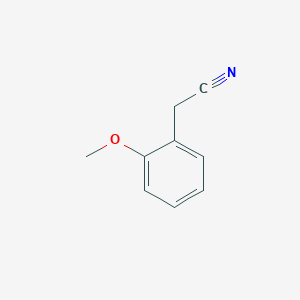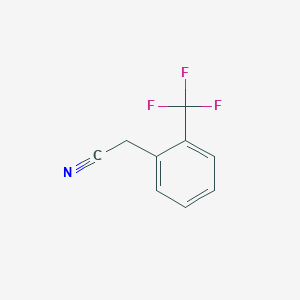
2-(Trifluoromethyl)phenylacetonitrile
Vue d'ensemble
Description
2-(Trifluoromethyl)phenylacetonitrile is an organic compound with the molecular formula C9H6F3N. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is known for its applications in various chemical syntheses and industrial processes .
Applications De Recherche Scientifique
2-(Trifluoromethyl)phenylacetonitrile has several scientific research applications:
Safety and Hazards
The safety data sheet for 2-(Trifluoromethyl)phenylacetonitrile indicates that it is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . Precautionary measures include avoiding breathing vapors, mist, or gas, and avoiding contact with skin and eyes .
Orientations Futures
While the future directions for 2-(Trifluoromethyl)phenylacetonitrile are not explicitly mentioned in the retrieved sources, it is noted that trifluoromethylpyridines and their derivatives have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of these compounds will be discovered in the future .
Relevant Papers Relevant papers for further reading include "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients" and "Oxidative Trifluoromethylation and Trifluoromethylthiolation" .
Mécanisme D'action
Target of Action
This compound is often used in the synthesis of other complex molecules , and its specific biological targets may depend on the final structure of these molecules.
Mode of Action
It has been used in the synthesis of 1,2,3,4-tetrasubstituted naphthalenes via condensation reactions with aromatic acetonitriles under basic conditions . The trifluoromethyl group in the compound could potentially interact with biological targets through hydrophobic interactions and hydrogen bonding, influencing the activity of the final synthesized molecules.
Action Environment
The action, efficacy, and stability of 2-(Trifluoromethyl)phenylacetonitrile can be influenced by various environmental factors. These may include temperature, pH, and the presence of other chemicals or biological molecules .
Méthodes De Préparation
2-(Trifluoromethyl)phenylacetonitrile can be synthesized through several methods. One common synthetic route involves the reaction of 2-(trifluoromethyl)benzyl bromide with sodium cyanide in the presence of a suitable solvent. The reaction typically proceeds under reflux conditions to yield the desired product . Industrial production methods may involve similar reactions but are optimized for large-scale production, ensuring high yield and purity .
Analyse Des Réactions Chimiques
2-(Trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the nitrile group can be replaced by other nucleophiles.
Condensation Reactions: It is used in the synthesis of polysubstituted naphthalenes via condensation reactions with aromatic acetonitriles under basic conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include bases like sodium hydroxide and solvents such as tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)phenylacetonitrile can be compared with other similar compounds, such as:
4-(Trifluoromethyl)phenylacetonitrile: This compound has the trifluoromethyl group in the para position relative to the nitrile group, which can influence its reactivity and applications.
3-(Trifluoromethyl)phenylacetonitrile: Similar to the 2- and 4- isomers, but with the trifluoromethyl group in the meta position.
3,5-Bis(trifluoromethyl)phenylacetonitrile:
The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and suitability for certain applications compared to its isomers and other related compounds.
Propriétés
IUPAC Name |
2-[2-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3N/c10-9(11,12)8-4-2-1-3-7(8)5-6-13/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXDCZSJGEUSERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50184460 | |
| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3038-47-9 | |
| Record name | 2-(Trifluoromethyl)benzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3038-47-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003038479 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50184460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)phenylacetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.310 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Trifluoromethyl)phenylacetonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JJT2S6XK2E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What spectroscopic techniques were used to characterize 2-(Trifluoromethyl)phenylacetonitrile, and what structural insights were gained?
A1: Researchers employed Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy to analyze the vibrational modes of this compound [, ]. Additionally, ¹³C NMR and ¹H NMR spectroscopy were used to determine the compound's structure and confirm the presence of specific functional groups [, ]. These spectroscopic methods provided a comprehensive understanding of the molecule's vibrational and electronic characteristics.
Q2: How was computational chemistry used to study this compound, and what were the key findings?
A2: Density Functional Theory (DFT) calculations were performed using the B3LYP/6-311+G (d,p) level of theory to optimize the geometry of this compound and calculate its vibrational frequencies [, ]. The calculated frequencies were then compared to the experimental FT-IR and FT-Raman spectra, showing good correlation [, ]. Furthermore, Natural Bond Orbital (NBO) analysis was utilized to investigate the molecule's electronic structure, charge delocalization, and intermolecular interactions [, ]. These computational studies provided valuable insights into the molecule's stability, reactivity, and electronic properties.
Q3: What is the significance of the HOMO-LUMO energy gap in this compound?
A3: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is referred to as the HOMO-LUMO energy gap. In the case of this compound, this gap was calculated to elucidate the molecule's charge transfer interactions [, ]. A smaller HOMO-LUMO gap suggests easier charge transfer and potentially higher reactivity. Understanding these electronic properties can provide insights into the molecule's potential applications in materials science or drug design.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
